NOS Isoform Selectivity: Positional Inactivity of 4-Methoxyindazole vs. Active 7-Methoxyindazole
In a head-to-head evaluation of isomeric methoxyindazoles against three purified recombinant nitric oxide synthase (NOS) isoforms, 4-methoxyindazole was 'almost inactive' against all three isoforms—neuronal NOS (NOS I), inducible NOS (NOS II), and endothelial NOS (NOS III)—in contrast to 7-methoxyindazole (7-MI), which displayed measurable inhibitory activity and selectivity toward constitutive NOS isoforms [1]. This establishes 4-methoxy-1H-indazole-5-carboxylic acid as an ideal negative-control scaffold or a selectivity-enhancing core in contexts where NOS off-target activity must be minimized.
| Evidence Dimension | Inhibitory activity against recombinant NOS isoforms (neuronal, inducible, endothelial) |
|---|---|
| Target Compound Data | 4-Methoxyindazole: 'almost inactive' against all three NOS isoforms |
| Comparator Or Baseline | 7-Methoxyindazole (7-MI): active; displayed selectivity toward constitutive NOS I and NOS III; competitive vs. L-arginine and BH₄ |
| Quantified Difference | Qualitative categorical difference: 'almost inactive' vs. measurable inhibition and selectivity |
| Conditions | Purified recombinant neuronal (NOS I), inducible (NOS II), and endothelial (NOS III) nitric oxide synthases; in vitro enzymatic assay measuring NO and citrulline formation |
Why This Matters
Procurement of 4-methoxy-1H-indazole-5-carboxylic acid rather than 7-methoxy analogs is essential for programs requiring a methoxy-bearing indazole scaffold that avoids NOS-related off-target pharmacology.
- [1] Tuynman A, Pérollier C, Frapart Y, Schumann-Bard P, Collot V, Rault S, Boucher J-L. Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases. Nitric Oxide. 2003;9(2):86-94. PMID: 14623174. Available at: https://pubmed.ncbi.nlm.nih.gov/14623174/ View Source
